molecular formula C7H12O B14649790 Cyclopentanone, 2,4-dimethyl-, trans- CAS No. 51548-10-8

Cyclopentanone, 2,4-dimethyl-, trans-

Cat. No.: B14649790
CAS No.: 51548-10-8
M. Wt: 112.17 g/mol
InChI Key: UKJQTRVEZWBIRE-PHDIDXHHSA-N
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Description

Cyclopentanone, 2,4-dimethyl-, trans- (IUPAC: trans-2,4-Dimethylcyclopentanone) is a cyclic ketone derivative with two methyl groups substituted at the 2- and 4-positions of the cyclopentanone ring in a trans-configuration. Key properties include:

  • Molecular formula: C₇H₁₂O
  • Molecular weight: 112.17 g/mol
  • CAS Registry Number: 1121-33-1 .
  • Structure: The trans arrangement of methyl groups creates distinct steric and electronic effects, influencing reactivity and physical properties compared to cis-isomers or other substitution patterns.

Properties

CAS No.

51548-10-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2R,4R)-2,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

UKJQTRVEZWBIRE-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)C1)C

Canonical SMILES

CC1CC(C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.

Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .

Types of Reactions:

    Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .

Comparison with Similar Compounds

Structural Isomers: 2,5-Dimethylcyclopentanone

2,5-Dimethylcyclopentanone (CAS 4041-09-2) is a structural isomer with methyl groups at the 2- and 5-positions. Key differences include:

Property trans-2,4-Dimethylcyclopentanone 2,5-Dimethylcyclopentanone
Boiling Point Not explicitly reported Not explicitly reported
Synthesis Challenges Separation from Friedel-Crafts byproducts (e.g., compound 5 in ) Likely fewer steric hindrance issues during synthesis
Stereochemical Impact trans-configuration affects symmetry and reaction pathways Symmetrical substitution may simplify purification

Key Insight: The trans-2,4-isomer’s synthesis is complicated by byproducts like Friedel-Crafts adducts, which require chromatographic separation or derivatization for removal . In contrast, 2,5-dimethylcyclopentanone’s symmetry may reduce such challenges.

Parent Compound: Cyclopentanone

The unsubstituted cyclopentanone (C₅H₈O) serves as a foundational compound. Key contrasts:

  • Reactivity: Cyclopentanone undergoes aldol condensation and oxidation more readily due to the absence of steric hindrance from methyl groups .
  • Applications : Used in dimethyl adipate synthesis (productivity: 3.45 g·gcat⁻¹·h⁻¹) via base-catalyzed reactions with dimethyl carbonate . The 2,4-dimethyl derivative’s methyl groups likely inhibit such reactions due to steric effects.
  • Thermal Stability: Cyclopentanone is recovered in high yields (96%) from pyrolysis, whereas dimethyl derivatives may decompose differently under similar conditions .

Heterocyclic Derivatives: Thiophene-Fused Cyclopentanones

Thiophene-fused cyclopentanones (e.g., from tiglic acid and 2,3-dimethylthiophene) exhibit distinct reactivity:

  • Synthesis : Achieved via Friedel-Crafts acylation and Nazarov cyclization in polyphosphoric acid, yielding fused-ring systems with ~10% side products .
  • Functionalization: Unlike 2,4-dimethylcyclopentanone, these derivatives undergo 1,4-additions with thiols, enabling selective modification .

Key Findings :

  • Byproduct Formation: The synthesis of trans-2,4-dimethylcyclopentanone is complicated by impurities like 2,4-dimethylthiophene adducts, which require derivatization (e.g., with 1-hexanethiol) for removal .
  • Catalytic Pathways: Unlike cyclopentanone, which is synthesized via pyrolysis of adipic acid esters , dimethyl derivatives often require alkylation or cyclization of substituted precursors.

Data Tables

Table 1: Molecular Properties of Selected Cyclopentanone Derivatives

Compound Molecular Formula CAS Number Key Synthesis Method
trans-2,4-Dimethylcyclopentanone C₇H₁₂O 1121-33-1 Friedel-Crafts/Nazarov
2,5-Dimethylcyclopentanone C₇H₁₂O 4041-09-2 Reduction of substituted aldehydes
Thiophene-fused cyclopentanone C₉H₁₀OS Not provided One-pot acylation/cyclization

Table 2: Reactivity Comparison

Reaction Type Cyclopentanone trans-2,4-Dimethylcyclopentanone
Aldol Condensation High susceptibility Likely reduced due to steric hindrance
Oxidation Moderate Lower (stabilized by methyl groups)
Thiol 1,4-Addition Not applicable Not observed; requires fused systems

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